ヒドロキシサフロールイエローA

説明

Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .

Physical And Chemical Properties Analysis

HSYA is known to have chemical instability and low bioavailability, which have been severely hampering its clinical applications during the treatment of cardiovascular and cerebrovascular disease .科学的研究の応用

ヒドロキシサフロールイエローA: 科学研究アプリケーションの包括的な分析:

薬理学的特性

This compound(HSYA)は、ベニバナから抽出され、さまざまな薬理学的活性を示します。これは、抗酸化作用、抗炎症作用、抗凝固作用、および抗がん作用で知られています。 これらの特性により、さまざまな疾患の治療法の開発において貴重な化合物となっています .

代謝性疾患の管理

HSYAは、がん、糖尿病、心血管疾患などの代謝性疾患の管理において有望な結果を示しています。 これらの分野における有効性から、製薬、食品、化粧品業界における使用への関心が寄せられています .

ナノエマルジョン製剤

最近の研究では、HSYAのナノエマルジョン形態を用いることで、その物理化学的特性と生体内でのパフォーマンスを向上させることが検討されています。 この応用により、治療的な状況におけるHSYAの送達と有効性を向上させることができます .

フラボノイド生合成の遺伝子調節

HSYAは、ベニバナフラボノイドの生合成と調節において役割を果たします。 HSYAの遺伝子調節を理解することで、ベニバナフラボノイドの栽培と利用の進歩につながる可能性があります .

変形性関節症の治療

研究では、HSYAのin vitro変形性関節症モデルに対する効果が調査されています。 この化合物は炎症と酸化ストレスマーカーに影響を与えるため、変形性関節症の治療に役立つ可能性があります .

脳虚血療法

HSYAは、脳虚血に対する保護効果があるため、臨床的に虚血性脳血管疾患の治療に使用されています。 その生物活性成分は、このような神経学的状態における治療的使用に貢献しています .

作用機序

Target of Action

Hydroxysafflor Yellow A (HSYA), also known as Safflomin A, is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has been found to target several key proteins and receptors in the body. Some of the primary targets include the platelet-activating factor (PAF) receptor , the nuclear factor kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways . Other targets include heat shock protein 90 alpha family class A member 1, IL-1β, E1A-binding protein p300 (EP300), protein kinase C alpha (PRKCA), IkappaB kinase beta (IKBKB), and signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

HSYA interacts with its targets to exert its pharmacological effects. For instance, it inhibits the activation of the PAF receptor, which plays a crucial role in the pathology of bronchial asthma . HSYA also suppresses the activation of the NF-κB and MAPK pathways . Furthermore, it modulates the JAK2/STAT3 and SOCS3 signaling pathways in different manners .

Biochemical Pathways

HSYA affects several biochemical pathways. It inhibits the activation of the PAF receptor, leading to a decrease in the inflammatory response, which is key in the pathology of asthma . It also suppresses the activation of the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . Moreover, HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways, which play crucial roles in cell signaling and immune responses .

Pharmacokinetics

HSYA has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Its clinical applications have been hampered by its chemical instability and low bioavailability . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HSYA are still under investigation.

Result of Action

HSYA has a wide range of molecular and cellular effects. It has been shown to increase cell viability, suppress cell apoptosis, and reduce oxidative stress . It also inhibits the over-production of pro-inflammatory cytokines and the degradation of the extracellular matrix . Furthermore, HSYA can enhance ATP levels and improve mitochondrial energy metabolism .

Action Environment

The action, efficacy, and stability of HSYA can be influenced by various environmental factors. For instance, HSYA is highly soluble in water, but hardly dissolves in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform This solubility profile can affect its bioavailability and thus its pharmacological effects

将来の方向性

生化学分析

Biochemical Properties

Hydroxysafflor Yellow A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the JAK/STAT3 signaling pathways by inhibiting HIF-1α . It also suppresses IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Cellular Effects

Hydroxysafflor Yellow A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tissue lung damage through Toll-Like Receptor (TLR) 4, inhibits phosphorylation of the NF-κB pathway, and plays a role in balancing the up-regulation and down-regulation of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Hydroxysafflor Yellow A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, Hydroxysafflor Yellow A shows changes in its effects. It has been found that Hydroxysafflor Yellow A can travel across the blood-brain barrier, significantly reducing the infarct volume and improving the neurological functions of rats with ischemia .

Dosage Effects in Animal Models

The effects of Hydroxysafflor Yellow A vary with different dosages in animal models. For instance, it has been shown to significantly improve the learning and memory of rats subjected to MCAO model in the Morris water maze (MWM) and passive avoidance tasks .

Metabolic Pathways

Hydroxysafflor Yellow A is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to suppress IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Transport and Distribution

Hydroxysafflor Yellow A is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, it has been found that Hydroxysafflor Yellow A is poorly absorbed across the intestinal epithelium mainly via passive diffusion with both transcellular and paracellular pathways, and carrier-mediated transport mechanisms are also implicated in absorption .

Subcellular Localization

The subcellular localization of Hydroxysafflor Yellow A and its effects on activity or function have been studied. For instance, it has been found that CtF3H, a flavanone 3-hydroxylase gene from safflower that shares high conserved residues and confidence with F3H from other plants, is localized in the nuclear and cytosol of onion epidermal cells .

特性

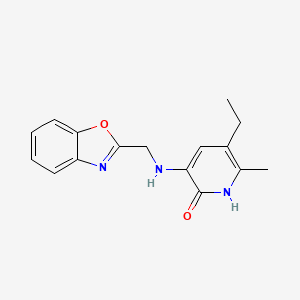

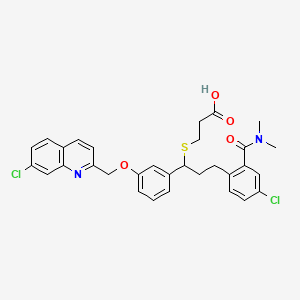

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Hydroxysafflor Yellow A?

A: The molecular formula of Hydroxysafflor Yellow A is C27H30O16, and its molecular weight is 610.51 g/mol. []

Q2: Are there any characteristic spectroscopic data available for Hydroxysafflor Yellow A?

A: Yes, Hydroxysafflor Yellow A is often analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. The maximum UV absorbance (λmax) for Hydroxysafflor Yellow A is typically observed around 403 nm. [, , , ]

Q3: How is Hydroxysafflor Yellow A absorbed and distributed in the body?

A: Research indicates that Hydroxysafflor Yellow A is poorly absorbed from the gastrointestinal tract. After absorption, it is rapidly distributed and eliminated from the body. []

Q4: What are the primary routes of excretion for Hydroxysafflor Yellow A?

A: Following intravenous administration, Hydroxysafflor Yellow A is primarily excreted in urine. After oral administration, a significant portion is excreted in feces, with smaller amounts appearing in bile and urine. []

Q5: Does the presence of other herbs in formulations impact the pharmacokinetics of Hydroxysafflor Yellow A?

A: Yes, studies have shown that other herbs in compound preparations can significantly improve the absorption and bioavailability of Hydroxysafflor Yellow A. []

Q6: What are the potential cardioprotective effects of Hydroxysafflor Yellow A?

A: Studies using a rat model of myocardial infarction (induced by coronary artery ligation) showed that Hydroxysafflor Yellow A significantly reduced myocardial infarction size. It also demonstrated antioxidant effects by inhibiting the elevation of creatine kinase activity and malondialdehyde content while increasing superoxide dismutase activity. []

Q7: How does Hydroxysafflor Yellow A exert its cardioprotective effects?

A: Research suggests that Hydroxysafflor Yellow A's cardioprotective effects are linked to its ability to prevent the opening of the mitochondrial permeability transition pore in cardiac myocytes, thereby protecting the cells from damage during reoxygenation after an ischemic event. []

Q8: Does Hydroxysafflor Yellow A exhibit any neuroprotective effects?

A: Yes, studies in a rat model of focal cerebral ischemia-reperfusion injury demonstrated that Hydroxysafflor Yellow A improved neurological function and reduced cerebral infarction size. These effects were observed to be superior to those of nimodipine, a commonly used neuroprotective drug. []

Q9: What are the possible mechanisms behind the neuroprotective effects of Hydroxysafflor Yellow A?

A: Research suggests that Hydroxysafflor Yellow A's neuroprotective mechanisms may involve enhancing cerebral cortex blood flow, inhibiting cell apoptosis, and suppressing the activation of inflammatory signaling pathways. []

Q10: What analytical methods are commonly employed for the quantification of Hydroxysafflor Yellow A?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely used for the determination of Hydroxysafflor Yellow A in various matrices, including plant material, biological samples, and pharmaceutical formulations. [, , , , , , , , , , , , , , , , ]

Q11: Are there any specific considerations for developing and validating analytical methods for Hydroxysafflor Yellow A?

A: Yes, due to the potential instability of Hydroxysafflor Yellow A, it is crucial to validate analytical methods thoroughly. This includes assessing factors like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. [, ]

Q12: Has Hydroxysafflor Yellow A been investigated for its potential in other therapeutic areas?

A: Yes, research has explored the potential of Hydroxysafflor Yellow A for its antiallergic properties. Studies using rat basophilic leukemia 2H3 cells suggest that Hydroxysafflor Yellow A may inhibit immunoglobulin E-induced release of allergic mediators, indicating a possible role in managing allergic reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)